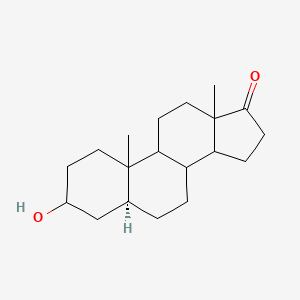![molecular formula C21H16N4O4S B11193560 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide](/img/structure/B11193560.png)
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2H-1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the benzodioxole ring, followed by the construction of the oxadiazole and thiazole rings. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The goal is to produce the compound on a larger scale while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may produce simpler, reduced forms of the compound.
Scientific Research Applications
4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a candidate for use in materials science and other industrial applications.
Mechanism of Action
The mechanism of action of 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(2H-1,3-Benzodioxol-5-yl)butan-2-ol: This compound shares the benzodioxole ring but differs in its overall structure and properties.
4-(2H-1,3-Benzodioxol-5-yl)benzoic acid: Another compound with a benzodioxole ring, used in different applications.
1-(1,3-Benzodioxol-5-yl)-3-(4-chloro-3-nitroanilino)-1-propanone: A structurally related compound with distinct chemical properties.
Uniqueness
What sets 4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide apart is its combination of multiple heterocyclic rings, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C21H16N4O4S |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(2-phenylethyl)-1,3-thiazole-2-carboxamide |
InChI |
InChI=1S/C21H16N4O4S/c26-19(22-9-8-13-4-2-1-3-5-13)21-23-15(11-30-21)20-24-18(25-29-20)14-6-7-16-17(10-14)28-12-27-16/h1-7,10-11H,8-9,12H2,(H,22,26) |
InChI Key |
MYAFIIKOTDSDGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CSC(=N4)C(=O)NCCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11193482.png)
![ethyl 8-methyl-4-oxo-6-phenyl-2-(2,3,4-trimethoxyphenyl)-4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11193489.png)
![(1Z)-1-(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11193492.png)
![N-[5-(cyanomethyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B11193497.png)

![5-(3,4-dimethylphenyl)-3-(naphthalen-1-yl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11193509.png)
![(2E)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenylprop-2-enamide](/img/structure/B11193516.png)
![5-{[(2Z)-4-(4-chlorophenyl)-4-hydroxy-3-phenyl-1,3-thiazolidin-2-ylidene]amino}-1H-imidazole-4-carboxamide](/img/structure/B11193519.png)

![4-amino-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-N-(4-ethoxyphenyl)pyrimidine-5-carboxamide](/img/structure/B11193530.png)
![1-(2,5-Dimethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethanol](/img/structure/B11193538.png)
![N-(4-chlorobenzyl)-5-methyl-1-{5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B11193549.png)
![N-(3-chlorobenzyl)-1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide](/img/structure/B11193566.png)
![2-(3-Methoxyphenyl)-N-{1-[5-(4-methylpiperidin-1-YL)pyrimidin-4-YL]-1H-pyrazol-4-YL}acetamide](/img/structure/B11193576.png)
